molecular formula C24H19NO5 B5210030 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Katalognummer B5210030
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: GZLOBFCFDRMJNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one, also known as CDM-1, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the family of chromen-2-ones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Wirkmechanismus

The exact mechanism of action of 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one is not fully understood, but it is believed to act by inhibiting the proliferation of cancer cells and inducing apoptosis, or programmed cell death. Additionally, 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to possess antioxidant activity, which may help to protect cells from oxidative damage. Furthermore, 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one is its potent anticancer activity against a variety of cancer cell lines, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one is its relatively low solubility, which may limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for research on 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one in humans.

Synthesemethoden

The synthesis of 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves the condensation of 7-hydroxy-4-phenylcoumarin with 4-nitrobenzyl bromide in the presence of potassium carbonate as a base. The resulting intermediate is then treated with ethyl iodide to obtain the final product, 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one.

Wissenschaftliche Forschungsanwendungen

6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease.

Eigenschaften

IUPAC Name

6-ethyl-7-[(4-nitrophenyl)methoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-2-17-12-21-20(18-6-4-3-5-7-18)13-24(26)30-23(21)14-22(17)29-15-16-8-10-19(11-9-16)25(27)28/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLOBFCFDRMJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.